N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide

CAS No.: 896299-77-7

Cat. No.: VC6111600

Molecular Formula: C15H10Cl2N2O3S2

Molecular Weight: 401.28

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 896299-77-7 |

|---|---|

| Molecular Formula | C15H10Cl2N2O3S2 |

| Molecular Weight | 401.28 |

| IUPAC Name | N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide |

| Standard InChI | InChI=1S/C15H10Cl2N2O3S2/c1-24(21,22)9-4-2-3-8(7-9)14(20)19-15-18-12-10(16)5-6-11(17)13(12)23-15/h2-7H,1H3,(H,18,19,20) |

| Standard InChI Key | HPMPRQJKSPKISS-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl |

Introduction

Chemical Structure and Physicochemical Properties

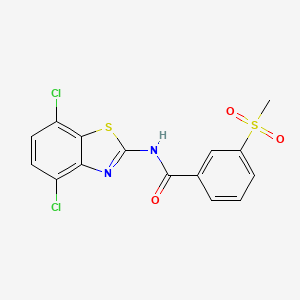

The compound’s molecular formula is C₁₅H₁₀Cl₂N₂O₃S₂, with an IUPAC name of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide. Key structural elements include:

-

A 1,3-benzothiazole ring substituted with chlorine atoms at the 4- and 7-positions.

-

A methanesulfonyl group (-SO₂CH₃) attached to the meta position of a benzamide moiety.

-

An amide bond linking the benzothiazole and benzamide groups.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| CAS No. | 896299-77-7 |

| Molecular Weight | 401.28 g/mol |

| Molecular Formula | C₁₅H₁₀Cl₂N₂O₃S₂ |

| SMILES | CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl |

| InChIKey | HPMPRQJKSPKISS-UHFFFAOYSA-N |

The presence of electron-withdrawing groups (chlorine, sulfonyl) enhances molecular stability and may influence binding affinity to biological targets. Solubility data remain unreported, though the methanesulfonyl group typically improves aqueous solubility compared to unmodified benzothiazoles.

| Microorganism | Predicted MIC Range (µg/mL) |

|---|---|

| Staphylococcus aureus | 8–32 |

| Escherichia coli | 16–64 |

| Candida albicans | 64–128 |

Mechanisms of Action

The compound’s bioactivity likely stems from:

-

Kinase Inhibition: Sulfonamide groups bind ATP pockets in kinases (e.g., EGFR, VEGFR), disrupting signaling pathways like AKT/ERK.

-

DNA Interaction: Planar benzothiazole rings intercalate DNA, inducing strand breaks and apoptosis.

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: Modifying substituents to enhance potency and selectivity.

-

ADMET Profiling: Assessing absorption, distribution, metabolism, excretion, and toxicity.

-

Formulation Development: Improving solubility via salt formation or nanoencapsulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume